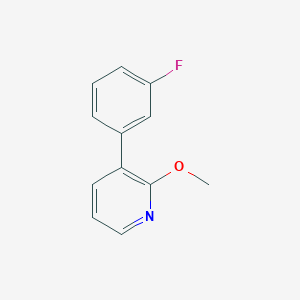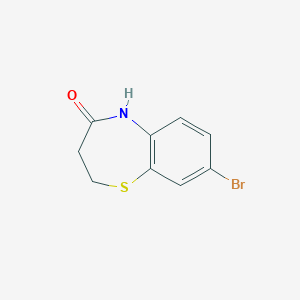![molecular formula C8H13Cl B13163058 3-(Chloromethyl)-3-methylbicyclo[3.1.0]hexane](/img/structure/B13163058.png)
3-(Chloromethyl)-3-methylbicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-3-methylbicyclo[310]hexane is a bicyclic organic compound characterized by a unique structure that includes a three-membered ring fused to a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-methylbicyclo[3.1.0]hexane typically involves the annulation of cyclopropenes with cyclopropylanilines. This process can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation, resulting in good yields for a broad range of derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. This includes the use of photochemical decomposition and other efficient catalytic processes .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethyl)-3-methylbicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound .
Applications De Recherche Scientifique
3-(Chloromethyl)-3-methylbicyclo[3.1.0]hexane has several scientific research applications, including:
Medicinal Chemistry: The compound serves as a building block for the synthesis of bioactive molecules.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic compounds.
Material Science: The unique structure of the compound makes it valuable for developing new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-3-methylbicyclo[3.1.0]hexane involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo specific chemical reactions, such as substitution and oxidation, which can alter its structure and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azabicyclo[3.1.0]hexane: A similar compound with a nitrogen atom in the ring structure.
Bicyclo[3.1.1]heptane: Another bicyclic compound with a different ring fusion pattern.
Propriétés
Formule moléculaire |
C8H13Cl |
|---|---|
Poids moléculaire |
144.64 g/mol |
Nom IUPAC |
3-(chloromethyl)-3-methylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C8H13Cl/c1-8(5-9)3-6-2-7(6)4-8/h6-7H,2-5H2,1H3 |
Clé InChI |
OTKDWECEMRRXNS-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2CC2C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



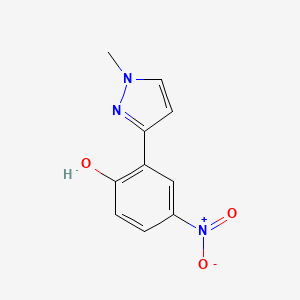

![2-Amino-N-[(4-fluorophenyl)methyl]ethane-1-sulfonamide](/img/structure/B13163009.png)
![tert-butyl N-(6-benzamidohexyl)-N-[3-oxo-3-[4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanilino]propyl]carbamate](/img/structure/B13163011.png)
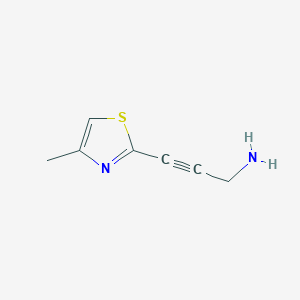

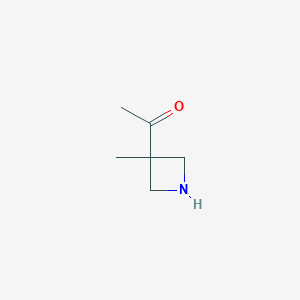
![methyl (2R,3S)-3-(2-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate](/img/structure/B13163042.png)
